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Compound of Interest

Compound Name: 6-Fluoro-1-tetralone

Cat. No.: B1316269 Get Quote

This guide provides a detailed overview of the spectroscopic data for 6-Fluoro-1-tetralone
(CAS No: 703-67-3), a fluorinated heterocyclic compound relevant to researchers, scientists,

and professionals in drug development. The document outlines expected Nuclear Magnetic

Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside generalized

experimental protocols for obtaining such spectra.

Molecular Structure and Properties
6-Fluoro-1-tetralone is a bicyclic aromatic ketone with the chemical formula C₁₀H₉FO.[1][2] Its

structure consists of a benzene ring fused to a cyclohexanone ring, with a fluorine atom

substituted at the 6th position of the aromatic ring.

Spectroscopic Data
The following sections present the expected and reported spectroscopic data for 6-Fluoro-1-
tetralone.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules by

providing information about the chemical environment of atomic nuclei.

The proton NMR spectrum of 6-Fluoro-1-tetralone is characterized by signals corresponding

to the aromatic and aliphatic protons. The reported chemical shifts (δ) in parts per million (ppm)

relative to a standard reference are summarized below.
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Table 1: ¹H NMR Spectroscopic Data for 6-Fluoro-1-tetralone[1][2]

Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

8.04 dd 1H Aromatic H (H-5)

6.99 dt 1H Aromatic H (H-7)

6.92 dd 1H Aromatic H (H-8)

2.97 t 2H
-CH₂- (adjacent to

aromatic ring)

2.64 t 2H
-CH₂- (adjacent to

carbonyl)

2.16 m 2H -CH₂-

dd = doublet of doublets, dt = doublet of triplets, t = triplet, m = multiplet

The carbon-13 NMR spectrum provides information on the different carbon environments within

the molecule. While a specific experimental spectrum for 6-Fluoro-1-tetralone is not widely

available, the expected chemical shifts can be predicted based on the functional groups

present.

Table 2: Predicted ¹³C NMR Spectroscopic Data for 6-Fluoro-1-tetralone
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Chemical Shift (δ, ppm) Carbon Type Assignment

~197 Carbonyl C=O

~165 (d, ¹JCF ≈ 250 Hz) Aromatic C-F

~145 Aromatic Quaternary C

~132 Aromatic Quaternary C

~128 (d) Aromatic CH

~115 (d) Aromatic CH

~113 (d) Aromatic CH

~39 Aliphatic -CH₂-

~30 Aliphatic -CH₂-

~23 Aliphatic -CH₂-

d = doublet due to C-F coupling

Infrared (IR) Spectroscopy
IR spectroscopy identifies functional groups in a molecule by measuring the absorption of

infrared radiation. The IR spectrum of 6-Fluoro-1-tetralone is expected to show characteristic

absorption bands for the carbonyl group, aromatic C-H bonds, and the C-F bond.

Table 3: Predicted IR Absorption Frequencies for 6-Fluoro-1-tetralone
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Wavenumber (cm⁻¹) Intensity
Functional Group
Vibration

~3050 Medium Aromatic C-H stretch

~2950 Medium Aliphatic C-H stretch

~1685 Strong C=O stretch (aromatic ketone)

~1600, ~1480 Medium-Strong Aromatic C=C stretch

~1250 Strong C-F stretch

~850-800 Strong
Aromatic C-H bend (out-of-

plane)

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule. For 6-Fluoro-1-tetralone (molar mass: 164.18 g/mol ), the mass spectrum is

expected to show a molecular ion peak and characteristic fragment ions.

Table 4: Predicted Mass Spectrometry Data for 6-Fluoro-1-tetralone

m/z Ion Description

164 [M]⁺˙ Molecular Ion

136 [M - CO]⁺˙ Loss of carbon monoxide

135 [M - CHO]⁺ Loss of a formyl radical

108 [M - CO - C₂H₄]⁺˙ Loss of CO and ethylene

Experimental Protocols
The following are generalized protocols for obtaining the spectroscopic data described above.

Instrument-specific parameters may require optimization.

NMR Spectroscopy
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Sample Preparation: Dissolve 5-10 mg of 6-Fluoro-1-tetralone in approximately 0.6-0.8 mL

of a deuterated solvent (e.g., CDCl₃). Add a small amount of tetramethylsilane (TMS) as an

internal standard (0 ppm).

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer

(e.g., 300 or 500 MHz).

Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier

transform, phase correction, and baseline correction.

Analysis: Integrate the peaks in the ¹H NMR spectrum to determine proton ratios. Analyze

the chemical shifts, multiplicities, and coupling constants to assign the signals to the

respective nuclei.

IR Spectroscopy
Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is

commonly used. A small amount of the solid is placed directly on the ATR crystal.

Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry

potassium bromide and pressing the mixture into a thin disk. For a liquid sample, a thin film

can be prepared between two salt plates (e.g., NaCl or KBr).

Data Acquisition: Place the prepared sample in the IR spectrometer and record the spectrum

over the desired range (typically 4000-400 cm⁻¹).

Analysis: Identify the characteristic absorption bands and assign them to the corresponding

functional groups.

Mass Spectrometry
Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer,

often via direct infusion or coupled with a chromatographic technique like Gas

Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

Ionization: Ionize the sample using an appropriate method, such as Electron Ionization (EI)

or Electrospray Ionization (ESI).
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Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a

mass analyzer (e.g., quadrupole or time-of-flight).

Detection: Detect the ions to generate the mass spectrum.

Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce

structural information.

Visualizations
The following diagrams illustrate the general workflow for spectroscopic analysis and the

structural relationships within 6-Fluoro-1-tetralone.
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General workflow for spectroscopic analysis of a chemical compound.
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6-Fluoro-1-tetralone

H-5 (δ ~8.04) H-7 (δ ~6.99) H-8 (δ ~6.92) F C=O (~1685 cm⁻¹)
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Structure of 6-Fluoro-1-tetralone with key spectroscopic data.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 8 Tech Support

https://www.benchchem.com/product/b1316269?utm_src=pdf-body-img
https://www.benchchem.com/product/b1316269?utm_src=pdf-body
https://www.benchchem.com/product/b1316269?utm_src=pdf-custom-synthesis
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB2947804.htm
https://www.echemi.com/products/pid_Rock15610-6-fluoro-1-tetralone.html
https://www.benchchem.com/product/b1316269#spectroscopic-data-for-6-fluoro-1-tetralone-nmr-ir-ms
https://www.benchchem.com/product/b1316269#spectroscopic-data-for-6-fluoro-1-tetralone-nmr-ir-ms
https://www.benchchem.com/product/b1316269#spectroscopic-data-for-6-fluoro-1-tetralone-nmr-ir-ms
https://www.benchchem.com/product/b1316269#spectroscopic-data-for-6-fluoro-1-tetralone-nmr-ir-ms
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1316269?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1316269?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Phone: (601) 213-4426
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